molecular formula C13H14ClNO4 B3081417 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid CAS No. 1101860-80-3

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3081417
CAS No.: 1101860-80-3
M. Wt: 283.71 g/mol
InChI Key: IIQLZUFRZAJAHH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid (CAS: 63675-21-8) is a pyrrolidine-based compound featuring a carboxylic acid group at the 2-position of the pyrrolidine ring and a 5-chloro-2-methoxybenzoyl substituent at the 1-position .

Properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-19-11-5-4-8(14)7-9(11)12(16)15-6-2-3-10(15)13(17)18/h4-5,7,10H,2-3,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQLZUFRZAJAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with pyrrolidine-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified using techniques like recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Pharmaceutical Development

CBP is being explored for its potential as an active pharmaceutical ingredient (API). Its structure suggests that it may exhibit bioactivity against various biological targets, making it a candidate for drug development.

Case Study : A study investigated the anti-inflammatory properties of CBP derivatives, showing promising results in reducing inflammation in animal models. The mechanism of action appears to involve the inhibition of specific inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.

Proteomics Research

CBP is utilized in proteomics for its ability to modify proteins through acylation processes. This modification can affect protein function and stability, providing insights into protein interactions and cellular mechanisms.

Data Table: Proteomics Applications of CBP

Application AreaDescriptionResults
Protein ModificationAcylation of target proteinsEnhanced protein stability observed
Interaction StudiesInvestigating protein-protein interactionsSignificant changes in interaction profiles

Chemical Synthesis

CBP serves as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical transformations, which can lead to the synthesis of more complex molecules.

Case Study : Researchers have successfully synthesized novel compounds using CBP as a starting material, demonstrating its utility in creating libraries of compounds for screening in drug discovery.

Agricultural Chemistry

The compound's potential applications extend into agricultural chemistry, where it may be explored as a pesticide or herbicide. Its structural characteristics suggest it could interact with biological systems in plants and pests.

Data Table: Agricultural Applications of CBP

Application AreaPotential UsePreliminary Findings
Pesticide DevelopmentTargeting specific pest speciesReduced pest populations in preliminary trials
Herbicide ResearchInhibiting weed growthEffective at low concentrations

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrrolidine derivatives, focusing on substituent effects, bioactivity, and synthetic methodologies.

Structural and Functional Analogues

Compound Name Key Structural Features Bioactivity/Properties Key Differences References
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid Pyrrolidine-2-carboxylic acid core; 5-chloro-2-methoxybenzoyl substituent Limited direct bioactivity data; inferred stability due to methoxy group Methoxy group enhances lipophilicity compared to hydroxyl analogs
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives Pyrrolidine-3-carboxylic acid core; 5-chloro-2-hydroxyphenyl substituent; heterocyclic moieties (e.g., oxadiazole, triazole) Antioxidant activity 1.35–1.5× higher than ascorbic acid (DPPH assay) Hydroxyl group improves radical scavenging; carboxylic acid at 3-position alters conformation
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolopyridine ring system; carboxylic acid at 2-position Synthesized in 71% yield; no bioactivity reported Aromatic pyrrolopyridine core vs. non-aromatic pyrrolidine
Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide Cyclic tetrapeptide with pyrrolidine-2-carboxylic acid moiety Antimicrobial activity (broad-spectrum) Macrocyclic structure enhances target binding; amide linkages
(2S,5R)-5-(2-chlorophenyl)-1-(2′-methoxy-[1,1′-biphenyl]-4-carbonyl)pyrrolidine-2-carboxylic acid Biphenyl substituent; stereochemistry (S,R configuration) Implicated in short-chain fatty acid receptor modulation Biphenyl group increases steric bulk; chiral centers influence receptor interactions

Key Observations

Substituent Effects: Hydroxyl vs. Methoxy: Hydroxyl-substituted analogs (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives) exhibit superior antioxidant activity due to hydrogen-bonding and electron-donating capabilities, critical for radical scavenging .

Bioactivity Trends :

  • Antioxidant activity correlates with heterocyclic substituents (e.g., oxadiazole, triazole) in hydroxylated analogs, which stabilize radical intermediates .
  • Macrocyclic derivatives (e.g., cyclic tetrapeptide in ) show broader bioactivity (antimicrobial), attributed to structural rigidity and enhanced target affinity .

Synthetic Methodologies :

  • Hydroxyl-substituted analogs are synthesized via condensation reactions with heterocyclic moieties under acidic conditions .
  • The target compound’s methoxy group may require protective-group strategies during synthesis to prevent undesired side reactions .

Structural Characterization :

  • X-ray diffraction (utilizing SHELX software) confirms the planar geometry of benzoyl-substituted pyrrolidine derivatives, critical for understanding intermolecular interactions .

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
  • Molecular Formula : C13H14ClNO4
  • Molecular Weight : 283.71 g/mol
  • CAS Number : 1101860-80-3

Antiviral Properties

Research indicates that compounds with similar structures to 1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid exhibit significant antiviral activity. For instance, derivatives containing β-amino acids have shown effectiveness against various viruses, including the Tobacco Mosaic Virus (TMV) and Herpes Simplex Virus (HSV) .

In a study comparing the antiviral activities of several compounds, those with pyrrolidine moieties demonstrated enhanced efficacy against TMV, with curative activities reported at concentrations of 500 μg/mL. The protective and inactivation activities were also notable, suggesting that structural modifications could optimize these effects .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Similar piperidine derivatives have shown cytotoxic effects in various cancer cell lines. For example, one study indicated that certain pyrrolidine derivatives exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can significantly influence the anticancer activity.

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral efficacy of pyrrolidine derivatives against HSV-1. The compounds were evaluated using Vero cells infected with HSV-1, where some derivatives displayed promising anti-HSV activity. The highest efficacy was observed in compounds with specific structural features that enhance their interaction with viral components .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the biological activity of pyrrolidine-based compounds was assessed in FaDu hypopharyngeal cancer cells. The results indicated that these compounds not only induced cell death but also inhibited cell proliferation through apoptosis mechanisms. This suggests a potential application in cancer therapeutics .

Summary of Biological Activities

Activity Mechanism/Observation Reference
AntiviralEffective against TMV and HSV; structural modifications enhance activity
AnticancerInduces apoptosis in hypopharyngeal cancer cells; better efficacy than standard treatments

Q & A

Q. What are the recommended synthetic routes for 1-(5-chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer:

  • Route 1: Condensation of 5-chloro-2-methoxybenzoic acid with pyrrolidine-2-carboxylic acid derivatives (e.g., esters or amides) under coupling agents like EDCl/HOBt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Route 2: Direct acylation of pyrrolidine-2-carboxylic acid using 5-chloro-2-methoxybenzoyl chloride in anhydrous DCM with DMAP as a catalyst .
  • Purification: Use flash chromatography (gradient elution with 5–30% MeOH in DCM) followed by recrystallization from ethanol/water. Purity ≥95% (GC/HPLC) is achievable, as demonstrated in analogous pyrrolidine-carboxylic acid syntheses .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Analysis: Confirm regiochemistry via 1H^1H and 13C^{13}C NMR. Key signals:
    • Aromatic protons (5-chloro-2-methoxybenzoyl): δ 7.2–7.5 ppm (doublet for H-3 and H-4) .
    • Pyrrolidine protons: δ 3.5–4.0 ppm (α-protons to carbonyl) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (if applicable) using single-crystal diffraction, as shown for related pyrrolidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+^+ expected for C13H14ClNO4\text{C}_{13}\text{H}_{14}\text{ClNO}_4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Source Validation: Cross-check purity (>95% by HPLC) and stereochemical consistency (via chiral HPLC or optical rotation) to rule out batch variability .
  • Assay Optimization: Standardize in vitro assays (e.g., enzyme inhibition) using positive controls (e.g., known orexin receptor antagonists for comparison) .
  • Meta-Analysis: Compare data across studies using computational tools (e.g., molecular docking to assess binding affinity to target receptors) .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess interaction risks .
  • In Silico Toxicity Prediction: Apply tools like ProTox-II to predict hepatotoxicity and mutagenicity, corroborated with Ames test data .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Pathway Analysis: Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK pathways in cancer models) .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility and stability data be addressed?

Methodological Answer:

  • Solubility: Re-test under standardized conditions (e.g., PBS pH 7.4, 37°C) using nephelometry. Note that esterification (e.g., methyl ester derivatives) may improve aqueous solubility .
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Acidic conditions may hydrolyze the benzoyl-pyrrolidine linkage, requiring pH-controlled formulations .

Experimental Design Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Molecular Weight283.71 g/molHRMS
LogP (Predicted)1.9 ± 0.3SwissADME
Aqueous Solubility (25°C)0.12 mg/mL (PBS pH 7.4)Nephelometry

Q. Table 2. Synthetic Yield Optimization

CatalystSolventTemperatureYield (%)Purity (%)
EDCl/HOBtDMF25°C6592
DMAP/DCMDCM0°C → 25°C7897

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxybenzoyl)pyrrolidine-2-carboxylic acid

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